4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine
Description
Properties
Molecular Formula |
C13H9ClN2 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
4-chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H9ClN2/c14-11-8-12(9-4-2-1-3-5-9)16-13-10(11)6-7-15-13/h1-8H,(H,15,16) |
InChI Key |
USGGXRCFAZWZKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CN3)C(=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Methodology:
- Starting materials: 2-Aminoaryl derivatives, especially 2-aminopyridines substituted with phenyl groups at the appropriate positions.
- Reaction conditions: Use of oxidants or acid catalysts to promote cyclization, often under reflux in solvents like acetic acid or polyphosphoric acid.
- Example: Cyclization of 2-aminopyridines with α,β-unsaturated carbonyl compounds or halogenated intermediates to form the fused pyrrolo[2,3-b]pyridine ring system.
Research Findings:
- In patent WO2006063167A1, a route was described where 2-aminopyridines undergo cyclization with aldehydes or ketones to form the pyrrolo[2,3-b]pyridine core, followed by chlorination at specific positions to introduce the chloro substituent at position 4.
Palladium-Catalyzed Cross-Coupling Reactions
Transition-metal catalysis, especially palladium-catalyzed Suzuki-Miyaura or Sonogashira couplings, has been extensively employed to introduce phenyl groups and other substituents onto heterocyclic cores.
Methodology:
- Step 1: Synthesis of halogenated pyrrolo[2,3-b]pyridines, such as 4-bromo or 4-chloro derivatives.
- Step 2: Coupling with phenylboronic acids or phenylalkynes to append phenyl groups or alkynyl substituents.
- Reaction conditions: Use of Pd(0) catalysts, phosphine ligands, bases like potassium carbonate, in solvents such as dioxane or toluene, under inert atmospheres.
Research Data:
- The synthesis of phenyl-substituted pyrrolo[2,3-b]pyridines via Suzuki coupling was demonstrated, with yields often exceeding 70%. For example, in the synthesis of 4-chloro-6-phenylpyrrolo[2,3-b]pyridine, a key step involved coupling 4-chloropyrrolo[2,3-b]pyridine with phenylboronic acid using palladium catalysis.
Electrophilic Aromatic Substitution and Halogenation
Halogenation reactions are crucial for selective substitution at position 4 of the pyrrolo[2,3-b]pyridine ring.
Methodology:
- Reagents: N-Chlorosuccinimide (NCS), sulfuryl chloride, or chlorine gas.
- Conditions: Reactions are typically performed at low temperatures (0–25°C) to control regioselectivity.
- Outcome: Introduction of chlorine at the desired position with high regioselectivity, often confirmed via NMR and mass spectrometry.
Research Findings:
- WO2006063167A1 reports chlorination of pyrrolo[2,3-b]pyridine derivatives using sulfuryl chloride, yielding 4-chloro derivatives with high regioselectivity.
Functionalization at the 1H-Position
The phenyl group at the 6-position can be introduced via nucleophilic substitution or through cross-coupling reactions.
Methodology:
- Approach: Use of aryl halides in Suzuki or Stille coupling reactions with heterocyclic intermediates.
- Conditions: Similar to those described above, with palladium catalysis and appropriate bases.
Research Data:
- In patent US20090233956A1, phenyl groups were introduced onto pyrrolo[2,3-b]pyridine derivatives through palladium-catalyzed coupling reactions, demonstrating high efficiency and regioselectivity.
Alternative Pathways: Multi-step Synthesis
Recent research emphasizes multi-step synthetic routes involving:
- Step 1: Construction of the pyrrolo[2,3-b]pyridine core via cyclization of 2-aminopyridines with α,β-unsaturated carbonyl compounds.
- Step 2: Selective halogenation at position 4.
- Step 3: Phenylation at position 6 via Suzuki coupling.
- Step 4: Functionalization of the nitrogen atom or other positions as needed.
Research Discoveries:
- The development of efficient, regioselective, and high-yielding multi-step syntheses has been documented, with yields often exceeding 60%. These methods are adaptable for introducing various substituents, including phenyl and chloro groups, to tailor pharmacological properties.
Summary Data Table of Preparation Methods
| Method | Key Reagents | Main Steps | Advantages | Limitations |
|---|---|---|---|---|
| Direct Cyclization | 2-aminopyridines, aldehydes/ketones | Intramolecular ring formation | Simple, effective for core synthesis | Limited substitution control |
| Palladium-Catalyzed Coupling | Phenylboronic acid, halogenated pyrrolo[2,3-b]pyridines | Cross-coupling at halogenated positions | High regioselectivity, versatile | Requires expensive catalysts |
| Halogenation | Sulfuryl chloride, NCS | Electrophilic substitution | Precise halogen introduction | Possible over-halogenation |
| Multi-step Synthesis | Various heterocycles, coupling reagents | Sequential functionalization | Customizable, high yields | Longer process, complex purification |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to modify the phenyl group or the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide, with bases such as sodium hydride or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Major Products
Substitution Products: Depending on the nucleophile, products can include 4-amino-6-phenyl-1H-pyrrolo[2,3-b]pyridine, 4-thio-6-phenyl-1H-pyrrolo[2,3-b]pyridine, etc.
Oxidation Products: Products may include 4-chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Reduction Products: Reduced derivatives of the phenyl group or the pyridine ring.
Scientific Research Applications
4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with a broad range of applications in scientific research, particularly in medicinal chemistry, biological research, and chemical biology. The compound features a pyrrole ring fused with a pyridine ring, with a chlorine atom at the 4-position and a phenyl group at the 6-position, giving it unique chemical properties. Derivatives of this compound are of interest in medicinal chemistry because the structure allows for various interactions with biological systems.
Scientific Research Applications
4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine is studied for several applications in scientific research:
- Medicinal Chemistry It is studied as a potential inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
- Biological Research It is used to investigate signaling pathways and cellular processes.
- Chemical Biology It is employed as a tool compound to study enzyme functions and interactions.
- Industrial Applications It has potential use in the development of new pharmaceuticals and agrochemicals.
Pharmaceutical Development
4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine derivatives are being studied for potential therapeutic applications. Examples of its use in pharmaceutical development include:
- FGFR Inhibition: Certain derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated activity against FGFR1, 2, and 3 . Compound 4h, a specific derivative, exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively . In vitro, this compound inhibited breast cancer 4T1 cell proliferation and induced apoptosis, while also significantly inhibiting migration and invasion of 4T1 cells .
- PDE4B Inhibition: Derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide are reported as selective and potent PDE4B inhibitors . Compound 11h, a PDE4B preferring inhibitor, significantly inhibited TNF-α release from macrophages exposed to pro-inflammatory stimuli . Additionally, 11h was selective against a panel of CNS receptors and represents an excellent lead for further optimization and preclinical testing in CNS diseases .
Potential Derivatives
4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine can undergo several chemical reactions to form derivatives with altered biological properties:
- Substitution Products: Depending on the nucleophile, substitution products include 4-amino-6-phenyl-1H-pyrrolo[2,3-b]pyridine and 4-thio-6-phenyl-1H-pyrrolo[2,3-b]pyridine.
- Oxidation Products: Oxidation may yield products including this compound-3-carboxylic acid.
- Reduction Products: Reduced derivatives of the phenyl group or the pyridine ring can be formed.
Mechanism of Action
The mechanism of action of 4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as fibroblast growth factor receptors. By binding to these receptors, it inhibits their activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival. This makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Heterocycles
Thieno[2,3-b]pyridines vs. Pyrrolo[2,3-b]pyridines
Thieno[2,3-b]pyridines, sulfur-containing analogs, differ in electronic properties due to the thiophene ring. This substitution reduces aqueous solubility compared to pyrrolo[2,3-b]pyridines, necessitating formulation strategies like cyclodextrin complexes for preclinical studies . However, thieno derivatives exhibit strong adenosine receptor (A1AR) binding, making them candidates for neurological and anticancer applications . In contrast, pyrrolo[2,3-b]pyridines, with a nitrogen atom replacing sulfur, demonstrate improved solubility and bioavailability, critical for drug development .
Halogen-Substituted Derivatives
Halogenation significantly impacts reactivity and binding. For example:
- 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (C₇H₄ClIN₂, MW 278.48) leverages iodine’s bulk for covalent kinase interactions .
- 6-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine (C₇H₄ClFN₂, MW 170.57) combines halogen electronegativity for enhanced target affinity .
Table 1: Structural Comparison of Key Derivatives
Pharmacokinetic and Solubility Profiles
Thieno[2,3-b]pyridines suffer from poor aqueous solubility, often requiring solubilizing agents like HP-β-CD for in vivo studies . In contrast, pyrrolo[2,3-b]pyridines achieve enhanced solubility through nitrogen substitution and polar groups (e.g., morpholine), improving bioavailability .
Table 2: Solubility and Pharmacokinetic Comparison
Biological Activity
4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound belonging to the pyrrolopyridine family. Its unique structure, featuring a fused pyrrole and pyridine ring system with a chlorine atom at the 4-position and a phenyl group at the 6-position, has garnered significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of 4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine is C13H9ClN2, with a molecular weight of 228.67 g/mol. The compound's structure can be represented by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H9ClN2 |
| Molecular Weight | 228.67 g/mol |
| IUPAC Name | 4-chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine |
| InChI | InChI=1S/C13H9ClN2/c14-11-8-12(9-4-2-1-3-5-9)16-13-10(11)6-7-15-13/h1-8H,(H,15,16) |
| SMILES | C1=CC=C(C=C1)C2=NC3=C(C=CN3)C(=C2)Cl |
4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine acts primarily as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. By binding to these receptors, it inhibits their activity and suppresses downstream signaling pathways that promote cell proliferation and survival. This mechanism positions the compound as a promising candidate for cancer therapy .
Antitumor Activity
Research indicates that 4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine exhibits significant antitumor activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, it has shown moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cardiac cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated moderate activity against Staphylococcus aureus and Candida albicans, indicating potential use in treating infections caused by these pathogens .
Other Pharmacological Properties
In addition to its antitumor and antimicrobial activities, 4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine has been investigated for its effects on metabolic pathways. Studies have shown that derivatives of this compound can enhance insulin sensitivity in adipocytes, suggesting potential applications in diabetes management .
Case Studies
Several studies have highlighted the biological activity of 4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine:
- Anticancer Study : A study assessed the cytotoxic effects of various derivatives on ovarian and breast cancer cell lines. The results indicated that certain derivatives exhibited significant anticancer properties with low toxicity towards healthy cells .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of this compound against S. aureus and C. albicans. The results demonstrated that specific derivatives had notable inhibitory effects on these pathogens .
- Metabolic Activity : Research exploring the impact of this compound on glucose metabolism revealed that certain derivatives could significantly enhance insulin sensitivity in vitro, highlighting their potential role in diabetes treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
